molecular formula C20H30Cl2N2O6 B15089078 (1S,2S)-1,2-Bis(2,4,6-trimethoxyphenyl)ethane-1,2-diaminedihydrochloride

(1S,2S)-1,2-Bis(2,4,6-trimethoxyphenyl)ethane-1,2-diaminedihydrochloride

Cat. No.: B15089078
M. Wt: 465.4 g/mol
InChI Key: KLQHBUWVNMOZSO-TULUPMBKSA-N
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Description

(1S,2S)-1,2-Bis(2,4,6-trimethoxyphenyl)ethane-1,2-diaminedihydrochloride is a chiral diamine compound. It is characterized by the presence of two 2,4,6-trimethoxyphenyl groups attached to an ethane backbone, with two amine groups at the 1 and 2 positions. The compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1,2-Bis(2,4,6-trimethoxyphenyl)ethane-1,2-diaminedihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4,6-trimethoxyaniline.

    Formation of Intermediate: The aniline derivative undergoes a series of reactions, including nitration, reduction, and coupling, to form the intermediate compound.

    Final Product: The intermediate is then subjected to further reactions, such as hydrogenation and salt formation, to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1,2-Bis(2,4,6-trimethoxyphenyl)ethane-1,2-diaminedihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens and nitrating agents.

Major Products

The major products formed from these reactions include quinones, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1S,2S)-1,2-Bis(2,4,6-trimethoxyphenyl)ethane-1,2-diaminedihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (1S,2S)-1,2-Bis(2,4,6-trimethoxyphenyl)ethane-1,2-diaminedihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to specific sites, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethoxyaniline: A precursor in the synthesis of the target compound.

    1,2-Diaminoethane: A simpler diamine used in various chemical applications.

    Bis(2,4,6-trimethoxyphenyl)methane: A structurally related compound with different functional groups.

Uniqueness

(1S,2S)-1,2-Bis(2,4,6-trimethoxyphenyl)ethane-1,2-diaminedihydrochloride is unique due to its chiral nature and the presence of multiple methoxy groups, which confer distinct chemical and biological properties. Its ability to act as a chiral ligand and its potential biological activity make it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C20H30Cl2N2O6

Molecular Weight

465.4 g/mol

IUPAC Name

(1S,2S)-1,2-bis(2,4,6-trimethoxyphenyl)ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C20H28N2O6.2ClH/c1-23-11-7-13(25-3)17(14(8-11)26-4)19(21)20(22)18-15(27-5)9-12(24-2)10-16(18)28-6;;/h7-10,19-20H,21-22H2,1-6H3;2*1H/t19-,20-;;/m0../s1

InChI Key

KLQHBUWVNMOZSO-TULUPMBKSA-N

Isomeric SMILES

COC1=CC(=C(C(=C1)OC)[C@@H]([C@H](C2=C(C=C(C=C2OC)OC)OC)N)N)OC.Cl.Cl

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(C(C2=C(C=C(C=C2OC)OC)OC)N)N)OC.Cl.Cl

Origin of Product

United States

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